4-cyclopentyl-1H-Pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

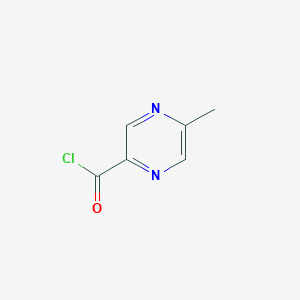

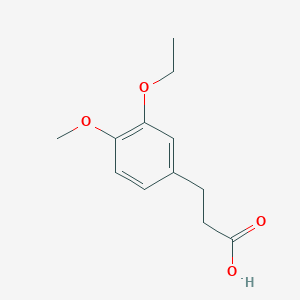

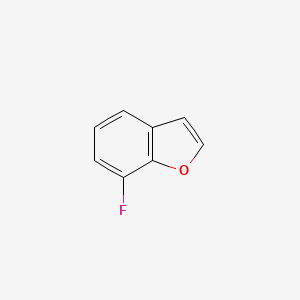

4-Cyclopentyl-1H-Pyrazole is a compound with the molecular weight of 136.2 . It is a derivative of pyrazole, a class of compounds known for their wide range of pharmacological properties .

Molecular Structure Analysis

The molecular structure of 4-cyclopentyl-1H-Pyrazole consists of a five-membered pyrazole ring attached to a cyclopentyl group . Pyrazoles are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-cyclopentyl-1H-Pyrazole serves as a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. It’s often used in the design of compounds with potential therapeutic effects. For instance, pyrazole derivatives have been studied for their anti-inflammatory and anticancer properties, with some compounds showing promising results in inhibiting key enzymes involved in disease progression .

Drug Discovery

In the realm of drug discovery, 4-cyclopentyl-1H-Pyrazole is utilized for its pharmacophoric properties. It can act as a core structure for developing novel drugs that target specific proteins or enzymes. Researchers have synthesized pyrazole derivatives that act as inhibitors for CDK2, a cyclin-dependent kinase involved in cell cycle regulation, which is a significant target in cancer therapy .

Agrochemistry

The agrochemical industry benefits from the application of pyrazole derivatives as they are used to create a variety of pesticides. These compounds can be tailored to control pests selectively without harming crops or the environment. Pyrazoles’ role in synthesizing herbicides, insecticides, and fungicides highlights their importance in maintaining agricultural productivity .

Coordination Chemistry

4-cyclopentyl-1H-Pyrazole derivatives are key in forming coordination complexes with metals, which have applications ranging from catalysis to the development of new materials. These complexes can exhibit unique properties such as magnetism, luminescence, or reactivity, which are exploited in various scientific fields .

Organometallic Chemistry

In organometallic chemistry, 4-cyclopentyl-1H-Pyrazole is used to create compounds that contain metal-carbon bonds. These organometallic compounds are crucial in catalysis and the synthesis of polymers. They also play a role in the development of new materials with advanced functionalities .

Material Science

Pyrazole derivatives, including 4-cyclopentyl-1H-Pyrazole, are investigated for their potential in material science. They can contribute to the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials. Their structural versatility allows for fine-tuning of electronic properties, which is essential for creating efficient and durable materials .

Zukünftige Richtungen

Pyrazole derivatives, including 4-cyclopentyl-1H-Pyrazole, have been the focus of numerous methodologies due to their prevalence as scaffolds in the synthesis of bioactive compounds . Future research directions include the development of new synthetic strategies, exploration of diverse pharmacological activities, and the design of better compounds through more mechanistic studies .

Eigenschaften

IUPAC Name |

4-cyclopentyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-4-7(3-1)8-5-9-10-6-8/h5-7H,1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCWESDQKOJPRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CNN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524006 |

Source

|

| Record name | 4-Cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopentyl-1H-Pyrazole | |

CAS RN |

90253-22-8 |

Source

|

| Record name | 4-Cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)